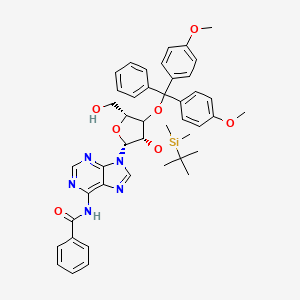

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine

描述

Benzoyl Group (N6 Position)

The benzoyl group protects the exocyclic amine at position 6 of adenine, preventing undesired side reactions during phosphorylation or glycosidic bond formation. This acyl-based protection is stable under acidic and neutral conditions but removable via ammonolysis .

TBDMS Group (2'-O Position)

The tert-butyldimethylsilyl ether at the 2'-hydroxyl confers resistance to nucleophilic attack and oxidative conditions. Unlike smaller silyl groups (e.g., trimethylsilyl), TBDMS provides enhanced steric shielding while remaining labile to fluoride ions (e.g., tetrabutylammonium fluoride) .

DMT Group (3'-O Position)

The dimethoxytrityl (DMT) group blocks the 3'-hydroxyl, a non-standard position in oligonucleotide synthesis. Typically, DMT protects the 5'-hydroxyl, but its use here suggests specialized applications, such as inverted synthesis or branch-point incorporation. DMT is cleaved under mild acidic conditions (e.g., dichloroacetic acid), regenerating the hydroxyl for phosphoramidite coupling .

Comparative Analysis with Native Adenosine Structure

Native adenosine consists of adenine linked to β-D-ribofuranose via an N9-glycosidic bond. Key structural differences in the modified compound include:

| Feature | Native Adenosine | Modified Adenosine Derivative |

|---|---|---|

| N6 Position | -NH₂ | -NH-Benzoyl |

| 2'-OH | Free hydroxyl | -O-TBDMS |

| 3'-OH | Free hydroxyl | -O-DMT |

| 5'-OH | Free hydroxyl | Free hydroxyl (unmodified) |

| Molecular Weight | 267.24 g/mol | 788.0 g/mol |

The benzoyl and silyl groups increase hydrophobicity, altering solubility profiles, while the DMT group introduces a chromophore for UV-based monitoring during synthesis .

属性

分子式 |

C44H49N5O7Si |

|---|---|

分子量 |

788.0 g/mol |

IUPAC 名称 |

N-[9-[(2R,3S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37?,38+,42-/m1/s1 |

InChI 键 |

MNVZQAJPKHSSIB-FKRPTWKPSA-N |

手性 SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@@H](C1OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

规范 SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

产品来源 |

United States |

准备方法

The synthesis of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves several steps:

Starting Material: Adenosine is used as the starting material.

Protection of Amino Group: The amino group of adenosine is protected with a benzoyl group.

Introduction of Protecting Groups: The 5’ and 2’ positions of adenosine are protected with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively.

Formation of Key Intermediate: The key intermediate, N6-Benzoyl-5’-dimethoxytrityl-2’-tert-butyldimethylsilyl-adenosine, is formed.

Final Product: The final product is obtained by reacting the intermediate with appropriate reagents and conditions.

化学反应分析

N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions of the molecule, using reagents like halogens or nucleophiles.

Deprotection: The protecting groups (DMT and TBDMS) can be removed using specific conditions, such as acidic or basic environments.

科学研究应用

Chemical Properties and Mechanism of Action

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine (CAS: 1214886-17-5) has the molecular formula and a molecular weight of approximately 787.97 g/mol . This compound acts as an activator of ribonucleotide reductase and an inhibitor of deoxyribonucleotide reductase , which are critical enzymes in nucleotide metabolism. Its ability to inhibit DNA synthesis positions it as a potential therapeutic agent against various malignancies and viral infections .

Antiviral Applications

Research indicates that this compound exhibits antiviral activity . It functions by interfering with viral replication processes, making it a candidate for treating viral infections such as hepatitis and HIV . The compound's mechanism involves the inhibition of viral polymerases, which are essential for viral RNA synthesis.

Anticancer Research

In the context of cancer therapy, this nucleoside analog has shown promise due to its ability to induce apoptosis in cancer cells. By modulating key signaling pathways such as the MAPK/ERK pathway, it can enhance the efficacy of existing chemotherapeutic agents . The compound's role in promoting apoptosis through caspase activation has been documented in several studies, indicating its potential as an adjunct therapy in cancer treatment .

Case Studies

- Antiviral Efficacy :

- Cancer Cell Apoptosis :

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antiviral | Inhibition of viral polymerases | Reduced viral replication |

| Anticancer | Induction of apoptosis via caspase activation | Enhanced effectiveness of chemotherapy |

| Metabolic Regulation | Activation/inhibition of nucleotide metabolic enzymes | Potential for metabolic disorders treatment |

作用机制

The mechanism of action of N6-Benzoyl-2’-O-tert-butyldimethylsilyl-3’-O-DMT-adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, it can bind to these receptors and modulate various signaling pathways. This can lead to effects such as vasodilation and inhibition of cancer cell proliferation .

相似化合物的比较

Structural and Functional Differences

N6-Benzoyl-3'-O-tert-butyldiphenylsilyl-2'-Deoxy-2'-fluoroadenosine

- Molecular Formula : C34H38FN5O2Si (MW: 595.78).

- Key Features :

- 2'-Fluoro substitution : Enhances nuclease resistance and target binding, making it suitable for antisense oligonucleotides.

- 3'-O-tert-butyldiphenylsilyl (TBDPS) : Larger and more hydrophobic than TBDMS, requiring harsher deprotection (e.g., tetrabutylammonium fluoride).

- Applications : Explored for antiviral and anticancer therapies due to improved pharmacokinetics .

N6-Benzoyl-2'-O-methyladenosine

- Key Features :

- 2'-O-Methyl group : Smaller than TBDMS, providing moderate nuclease resistance without bulky protection.

- Lacks DMT group : Limits its use in automated solid-phase synthesis.

- Applications : Common in siRNA and miRNA modifications to enhance stability in vivo .

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE Phosphoramidite

- Molecular Formula : C47H52N7O7P (MW: 857.93).

- Key Features: 2'-Deoxyribose: Suitable for DNA synthesis instead of RNA. 3'-CE (cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling in DNA synthesis.

- Applications : Used in synthesizing DNA oligonucleotides for PCR primers and gene editing tools .

N6-Benzoyl-3´-O-tert-butyldimethylsilyl-2´-deoxyadenosine-5´-yl 1-Naphtylmethyl Ethynylphosphonate

- Key Features :

- Ethynylphosphonate group : Mimics natural phosphate backbones while resisting enzymatic cleavage.

- Deoxyribose : DNA-specific applications.

- Applications : Studied for prodrug strategies and nucleotide analog development .

生物活性

N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine is a synthetic adenosine analog with diverse biological activities. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in anti-infection, anti-cancer, and immunomodulatory contexts.

Overview of Biological Activities

The biological activities of this compound can be categorized as follows:

- Vasodilation : Like many adenosine analogs, this compound acts as a smooth muscle vasodilator, which can be beneficial in cardiovascular therapies .

- Anti-infection : It exhibits antiviral properties against various pathogens, including:

- Anti-cancer Properties : Research indicates that this compound can inhibit cancer progression and may induce apoptosis in cancer cells. It has been shown to affect multiple signaling pathways involved in tumor growth and metastasis .

- Immunomodulation : The compound influences immune responses, potentially modulating inflammation and immune cell activity .

The mechanisms through which this compound exerts its effects include:

- Activation of Ribonucleotide Reductase : This enzyme plays a crucial role in DNA synthesis and repair, suggesting a potential application in cancer therapy by targeting rapidly dividing cells .

- Inhibition of Viral Replication : The compound interferes with viral life cycles, making it effective against various viral infections .

- Modulation of Signal Transduction Pathways : It affects pathways such as MAPK/ERK and JAK/STAT, which are critical for cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antiviral Activity : In vitro studies demonstrated that the compound significantly reduced viral loads in cell cultures infected with HIV and HCV, showcasing its potential as an antiviral agent .

- Cancer Cell Studies : A recent study indicated that treatment with this compound led to a marked decrease in viability of various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving apoptosis and cell cycle arrest.

- Vasodilatory Effects : Experimental models showed enhanced vasodilation in response to this compound, indicating its potential use in treating conditions related to vascular dysfunction .

Data Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N6-Benzoyl-2'-O-tert-butyldimethylsilyl-3'-O-DMT-adenosine, and how is the oxidation of the 5'-position optimized?

- Methodological Answer : The synthesis involves a multi-step protecting group strategy. The 5'-oxidation step is efficiently achieved using Dess-Martin periodinane in CH₂Cl₂, which minimizes side reactions and ensures high yield (~89%). This reagent is superior to alternatives like TPAP/NMO or CrO₃ due to its compatibility with the benzoyl and tert-butyldimethylsilyl (TBS) protecting groups, which stabilize the adenosine core during oxidation .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, ¹H NMR (300 MHz, DMSO-d₆) reveals characteristic shifts for the benzoyl (δ ~7.4–8.0 ppm), TBS (δ ~0.1–0.9 ppm), and DMT (δ ~3.0–3.8 ppm) groups. ³¹P NMR and High-Resolution Mass Spectrometry (HRMS) further validate phosphoramidite derivatives, ensuring ≥98% purity .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Researchers must use PPE (gloves, goggles), work in a fume hood, and follow protocols for neutralizing spills with inert adsorbents. Storage at 4°C in anhydrous conditions prevents degradation .

Advanced Research Questions

Q. How do competing protecting groups (e.g., acetyl vs. benzoyl/TBS) influence the stability and reactivity of adenosine derivatives during synthesis?

- Methodological Answer : The benzoyl group at N6 and TBS at 2'-O provide superior stability compared to acetyl groups, which are prone to hydrolysis under basic conditions. For instance, the TBS group resists cleavage during Dess-Martin oxidation, while acetyl groups degrade, leading to lower yields. This stability is critical for maintaining regioselectivity in subsequent coupling reactions .

Q. What analytical strategies resolve contradictions in byproduct formation during oligonucleotide synthesis using this phosphoramidite?

- Methodological Answer : Reverse-phase HPLC with UV detection (260 nm) identifies common byproducts like DMT-off sequences or depurination artifacts. Mass spectrometry (MALDI-TOF) confirms molecular weights, while PAGE analysis resolves length heterogeneity. Adjusting coupling times (e.g., extending to 300 seconds) and using fresh oxidizers (e.g., iodine/water) mitigate these issues .

Q. How does the tert-butyldimethylsilyl group at 2'-O impact the conformational dynamics of oligonucleotides?

- Methodological Answer : The TBS group induces steric hindrance, favoring a C3'-endo sugar pucker, which mimics RNA's A-form helix. This is confirmed via circular dichroism (CD) spectroscopy, showing a positive peak at ~265 nm. Such modifications are exploited in antisense oligonucleotides to enhance nuclease resistance and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。